
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenolic compound under controlled conditions. One common method involves the use of ethyl bromoacetate and primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Phenacyl, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. One study demonstrated that compounds with similar structures exhibited significant cytotoxicity against colorectal carcinoma cells, suggesting that 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol may possess similar properties .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been extensively studied. The compound was evaluated for its radical scavenging ability using the DPPH assay, which measures the capacity to neutralize free radicals. Results indicated that certain pyrazole derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests a potential application in preventing oxidative stress-related diseases .
Neurological Applications
There is emerging evidence that pyrazole derivatives can influence neurological pathways. Research indicates that compounds with similar structures may affect neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for exploring this compound in treating neurodegenerative disorders .
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. It can be utilized as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of pyrazole rings into polymer backbones can lead to materials with improved stability and resistance to degradation.
Coatings and Adhesives
Due to its chemical structure, this compound can be employed in developing advanced coatings and adhesives. Its ability to form strong intermolecular interactions can enhance the adhesion properties of coatings applied to various substrates.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: A similar pyrazole derivative with anticancer activity.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Used in the pharmaceutical industry for various applications.
Uniqueness
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Biological Activity
3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, drawing from various studies to provide a comprehensive overview.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
2.1 Antimicrobial Activity
Research indicates that compounds within the pyrazole family exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity, leading to cell lysis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 31.25 | |
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | 15.0 |
2.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
2.3 Antioxidant Activity
Antioxidant assays reveal that this compound exhibits significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related cellular damage .
3. Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory mechanism of the compound using macrophage cell lines. The findings highlighted a significant reduction in nitric oxide production, indicating that the compound may modulate inflammatory pathways effectively .
4. Conclusion
The biological activity of this compound underscores its potential as a multifaceted therapeutic agent. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a candidate for further research and development in pharmacology.
Properties
CAS No. |
918812-49-4 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(3,5-dimethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H15N3O/c1-8-5-9(2)15(14-8)12-4-3-11(16)6-10(12)7-13/h3-6,16H,7,13H2,1-2H3 |
InChI Key |
KARMGCLIZAHYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.